6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole
Description
Properties
Molecular Formula |
C8H5BrF3N3 |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
6-bromo-1-(2,2,2-trifluoroethyl)benzotriazole |
InChI |
InChI=1S/C8H5BrF3N3/c9-5-1-2-6-7(3-5)15(14-13-6)4-8(10,11)12/h1-3H,4H2 |
InChI Key |
UEQQLAQNURHNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=N2)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically starts from 6-bromo-1H-1,2,3-benzotriazole or its precursors such as brominated nitrobenzene derivatives, which undergo cyclization to form the benzotriazole core. The key steps include:
- Halogenation : Introduction of bromine at the 6-position on the benzotriazole ring.
- N-Alkylation : Alkylation of the N-1 nitrogen with 2,2,2-trifluoroethyl halides or equivalents.
Regioselective Bromination
Bromination can be achieved by electrophilic aromatic substitution on the benzotriazole ring or by using pre-brominated benzene derivatives before cyclization. Literature suggests:
N-Alkylation with 2,2,2-Trifluoroethyl Group
N-alkylation of benzotriazoles is commonly performed under basic conditions using alkyl halides. For the trifluoroethyl group:
- 2,2,2-Trifluoroethyl bromide or trifluoroethyl iodide is used as the alkylating agent.
- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) facilitate the alkylation.
- Typical conditions involve reflux or elevated temperatures (e.g., 65–80 °C) for several hours to ensure complete conversion.
Representative Synthetic Procedure
Alternative Synthetic Routes
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been used to synthesize related 1,2,3-triazole derivatives bearing trifluoroethyl groups, although direct application to benzotriazoles is less common.
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can modify benzotriazole derivatives but are more relevant for aryl substituents than N-alkylation.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at the 6-position acts as a leaving group, enabling nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing trifluoroethyl group, which stabilizes the transition state. Typical reactions involve:
-
Amines : Reaction with primary or secondary amines under basic conditions (e.g., Hünig’s base) to form substituted aminobenzotriazoles .
-
Alcohols : Substitution with hydroxyl groups to generate ethers or esters.
-
Thiols : Replacement of bromine with sulfur nucleophiles.
Table 1: Nucleophilic Substitution Examples
Radical Processes
While not directly observed for this compound, analogous benzotriazoles participate in radical-mediated reactions when activated by metals like methyltrioxorhenium (MTO). For example, trifluoromethylation via radical transfer mechanisms has been reported in related systems, though the bromine atom here may compete as a reactive site .
Analytical Characterization
Structural confirmation and purity assessment are critical, employing:
-
NMR Spectroscopy : H and F NMR to analyze proton environments and trifluoroethyl group positioning .
-
Mass Spectrometry : Molecular ion peak (M+) and fragment analysis to confirm molecular weight and substitution patterns.
Key Research Findings
-
Reactivity : The bromine atom is the primary reactive site, enabling nucleophilic substitution under basic conditions .
-
Mechanistic Insights : Electron-withdrawing groups like trifluoroethyl enhance substitution reactivity but may limit electrophilic processes .
-
Biological Utility : Structural modifications (e.g., bromine replacement) can tune pharmacokinetic properties for drug discovery .
This compound exemplifies the interplay between molecular design and reactivity, offering a versatile platform for both synthetic transformations and applied research.
Scientific Research Applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways. Its ability to interact with specific proteins makes it valuable in drug discovery.
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its unique chemical properties may contribute to its efficacy in these roles.
Industry: In industrial applications, the compound is used as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The trifluoroethyl group can enhance the binding affinity and specificity of the compound for its target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects
6-Bromo-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Benzotriazole vs. Hydroxyphenyl-Benzotriazoles
- The hydroxyphenyl group in the latter enhances UV absorption, making it suitable as a photostabilizer in polymers.
- The trifluoroethyl group increases lipophilicity (logP ~2.5 estimated) compared to the hydroxyphenyl analog (logP ~1.8), improving membrane permeability but reducing aqueous solubility .
Comparison with 6-Bromo-1-Methyl-1H-Benzo[d]imidazol-2(3H)-one (C₈H₇BrN₂O) Structural Variance: Replacement of the benzotriazole core with a benzoimidazolone ring introduces a ketone oxygen, altering hydrogen-bonding capacity. However, the trifluoroethyl group in the benzotriazole analog provides greater metabolic resistance due to fluorine’s electron-withdrawing effects .
Electronic and Steric Properties
- Trifluoroethyl vs. Methyl Substituents: The trifluoroethyl group (CF₃CH₂–) is more electron-withdrawing than a methyl group (–CH₃), reducing electron density on the benzotriazole nitrogen. This stabilizes the molecule against oxidative degradation and may modulate acidity (pKa shifts) .
Fluorine’s Role in Bioactivity
- Fluorinated compounds like 6-bromo-1-(2,2,2-trifluoroethyl)-benzotriazole benefit from enhanced metabolic stability and bioavailability. Fluorine’s inductive effects reduce basicity of adjacent amines and block cytochrome P450-mediated oxidation, extending half-life in vivo .
- Comparison to Non-Fluorinated Analogs: Non-fluorinated benzotriazoles (e.g., 1-methyl derivatives) exhibit faster metabolic clearance, as evidenced by in vitro microsomal studies .
Data Table: Key Properties of Selected Benzotriazole Derivatives
| Compound Name | Molecular Formula | Substituents | logP (Estimated) | Potential Applications |
|---|---|---|---|---|
| 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole | C₈H₅BrF₃N₃ | Br (C6), CF₃CH₂ (N1) | ~2.5 | Pharmaceuticals, Agrochemicals |
| 2-(2'-Hydroxy-5'-methylphenyl)-benzotriazole | C₁₃H₁₁N₃O | OH (C2'), CH₃ (C5') | ~1.8 | UV Stabilizers |
| 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one | C₈H₇BrN₂O | Br (C6), CH₃ (N1), ketone | ~1.2 | Medicinal Chemistry |
Biological Activity
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This compound's structure features a bromine atom and a trifluoroethyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and environmental science.
Chemical Structure
The chemical structure of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole is characterized by the following features:
- Bromine atom : Affects the compound's reactivity and interaction with biological targets.
- Trifluoroethyl group : May enhance lipophilicity and influence membrane permeability.
Antimicrobial Properties
Research indicates that benzotriazoles exhibit significant antimicrobial activity. For instance, derivatives of benzotriazole have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas fluorescens. The presence of bulky hydrophobic groups in some derivatives correlates with enhanced antimicrobial potency .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole | E. coli | Moderate |
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | P. fluorescens | Potent |
Toxicological Studies
The toxicological profile of benzotriazoles is an area of concern due to their environmental persistence. A study evaluating the effects of benzotriazoles on zebrafish embryos found that exposure led to developmental abnormalities and neurotoxic effects at certain concentrations . This raises questions about the safety of compounds like 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole in aquatic environments.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzotriazole derivatives against common bacterial pathogens. The results indicated that compounds with larger hydrophobic substituents showed enhanced activity compared to smaller analogs. This suggests that the trifluoroethyl group in 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole may contribute positively to its antimicrobial properties.
Case Study 2: Environmental Impact
Research on the environmental impact of benzotriazoles highlighted their persistence in water systems and potential toxicity to aquatic life. The study found that exposure to benzotriazoles resulted in altered behavior and morphology in zebrafish embryos . This implicates compounds like 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole as potential environmental hazards.
Q & A
Q. Table 1: Representative Yields from Analogous Reactions
| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 72 | |
| Trifluoroethylation | K₂CO₃, DMF, 80°C | 68 | |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane | 87 |
Basic: What advanced techniques validate the structure of this compound beyond NMR and MS?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and confirms substitution patterns. For example, Acta Crystallographica studies on benzothiazinones used X-ray to resolve dihedral angles (±0.002 Å precision) .
- DFT Calculations : Compare experimental (e.g., IR, UV-Vis) with computed spectra to verify electronic transitions. reports UV λmax at 276.5 nm in ethanol, aligning with π→π* transitions in benzotriazoles .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.
Advanced: How do the electron-withdrawing groups (Br, CF₃CH₂) influence electronic properties?
Methodological Answer:
- Cyclic Voltammetry : Measure reduction potentials to assess electron affinity. The trifluoroethyl group lowers LUMO energy, enhancing charge transport in semiconductors (similar to fluorinated benzothiadiazoles) .
- DFT Studies : Calculate HOMO/LUMO gaps. For example, bromine increases electron deficiency, while CF₃CH₂ adds steric bulk without disrupting conjugation .
- UV-Vis Spectroscopy : Compare λmax shifts in solvents of varying polarity to evaluate solvatochromic effects.
Advanced: How to design experiments assessing biological activity (e.g., anticancer)?
Methodological Answer:
- In Vitro Screening : Use MTT assays against cancer cell lines (e.g., HepG2, SW620) at 10–100 µM doses. Benzothiazole analogs show IC50 values <20 µM .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., Cl, OMe) to identify pharmacophores.
- Toxicity Profiling : Test on non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HSQC, and HMBC to assign ambiguous peaks. For example, NH2 protons in benzotriazoles appear as singlets at δ 3.65 ppm .
- Isotopic Labeling : Use <sup>15</sup>N or <sup>19</sup>F NMR to track substituent effects .
- Literature Benchmarking : Compare with structurally characterized analogs (e.g., Acta Cryst. data ).
Advanced: What methods evaluate thermal stability for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>250°C for fluorinated benzotriazoles).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions). reports m.p. 201–203°C for a brominated benzothiazole .
Advanced: How to address regioselectivity challenges in derivatization?
Methodological Answer:
- Directing Groups : Install nitro or methoxy groups to guide electrophilic substitution.
- Computational Prediction : Use DFT to model transition states and predict reactive sites .
- Protecting Groups : Temporarily block reactive positions (e.g., NH with Boc) during multi-step syntheses .
Basic: What strategies improve solubility for pharmacological testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO).
- Salt Formation : Convert to hydrochloride salts via HCl treatment.
- Nanoformulations : Encapsulate in liposomes or PEGylated carriers .
Advanced: How to study reaction mechanisms (e.g., bromination)?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates.
- Trapping Intermediates : Use TEMPO to detect radical pathways in bromination .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track bond formation/cleavage .
Advanced: How to assess environmental impact of this compound?
Methodological Answer:
- Ecotoxicity Assays : Test on Daphnia magna (48-h LC50) or algae growth inhibition.
- Biodegradability : OECD 301F test to measure microbial degradation over 28 days.
- QSAR Modeling : Predict persistence/bioaccumulation using computational tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
